N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide
CAS No.: 1021228-81-8
Cat. No.: VC11958360
Molecular Formula: C23H25N9O
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021228-81-8 |
|---|---|
| Molecular Formula | C23H25N9O |
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C23H25N9O/c33-23(20-15-24-6-7-25-20)26-8-9-32-22-19(14-29-32)21(27-17-28-22)31-12-10-30(11-13-31)16-18-4-2-1-3-5-18/h1-7,14-15,17H,8-13,16H2,(H,26,33) |
| Standard InChI Key | LPICZHKTNYCFJL-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=NC=CN=C5 |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=NC=CN=C5 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The IUPAC name N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pyrazine-2-carboxamide systematically describes its three primary components:
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Pyrazolo[3,4-d]pyrimidine core: A fused bicyclic system with nitrogen atoms at positions 1, 3, 4, and 7 .
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Benzylpiperazine substituent: A piperazine ring linked to a benzyl group at the 4-position of the pyrazolopyrimidine .
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Pyrazine-2-carboxamide side chain: An ethyl-linked pyrazine carboxamide extending from the pyrazolopyrimidine’s 1-position .
The molecular formula C<sub>23</sub>H<sub>25</sub>N<sub>9</sub>O corresponds to a molar mass of 443.5 g/mol, as calculated by PubChem .
Table 1: Key Chemical Properties
Structural Motifs and Functional Significance
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Pyrazolo[3,4-d]pyrimidine: This scaffold is prevalent in kinase inhibitors due to its ability to mimic purine bases, enabling competitive ATP binding.
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Benzylpiperazine: Enhances lipophilicity and membrane permeability while offering flexibility for receptor interactions .
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Pyrazine-2-carboxamide: Introduces hydrogen-bonding capabilities, critical for target engagement.
The 3D conformation, resolved via PubChem’s interactive model, reveals a planar pyrazolopyrimidine core with perpendicular benzylpiperazine and pyrazine groups, optimizing steric and electronic complementarity .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide likely involves multi-step organic reactions:
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Core Formation: Cyclocondensation of aminopyrazoles with nitriles or aldehydes to construct the pyrazolo[3,4-d]pyrimidine.
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Piperazine Substitution: Nucleophilic aromatic substitution (S<sub>N</sub>Ar) at the 4-position using 1-benzylpiperazine.
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Side-Chain Incorporation: Amide coupling between pyrazine-2-carboxylic acid and the ethylamine linker via carbodiimide reagents (e.g., EDC/HOBt).
Table 2: Hypothetical Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclocondensation | Ethanol, reflux, 12h |
| 2 | S<sub>N</sub>Ar with Piperazine | DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C, 6h |
| 3 | Amide Coupling | EDC, HOBt, DCM, RT, 24h |
Reactivity and Stability
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Acid/Base Sensitivity: The piperazine ring may protonate under acidic conditions, altering solubility.
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Oxidative Stability: The pyrazine and pyrimidine rings are susceptible to oxidation at high temperatures.
Biological Activity and Mechanistic Insights
Neurological Targets
Patent WO2017079641A1 highlights related benzylpiperazine-carboxamide derivatives as muscarinic M4 receptor antagonists . While direct evidence is lacking, structural similarities imply potential modulation of acetylcholine signaling, relevant to Parkinson’s disease and schizophrenia .
Table 3: Hypothetical Biological Targets
| Target | Assay Type | Potential IC<sub>50</sub> | Source of Inference |
|---|---|---|---|
| ERK2 Kinase | In silico docking | ~50 nM | MAPK studies |
| Muscarinic M4 Receptor | Competitive binding | ~100 nM | Patent analogs |
Therapeutic Applications and Preclinical Data
Oncology
Pyrazolopyrimidines are explored for anticancer activity via kinase inhibition. In murine models, analogs induced apoptosis in leukemia cells (EC<sub>50</sub>: 2.5 μM) by blocking Bcr-Abl signaling.
Neurology
M4 antagonism could ameliorate cholinergic dysfunction. In vitro, related compounds increased dopamine release in striatal neurons (150% baseline at 10 μM) .
Future Research Directions
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